

3-(2-Nitrophenyl)propanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitrophenyl)propanoic acid is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The ortho-disubstituted pattern of the functional groups is particularly advantageous for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **3-(2-nitrophenyl)propanoic acid**, with a focus on its utility in the development of complex organic molecules. Detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic pathways are presented to facilitate its use in research and development.

Physicochemical Properties and Spectral Data

3-(2-Nitrophenyl)propanoic acid is a solid at room temperature with the following key properties:

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
Melting Point	115 °C	
Appearance	White to pale brown powder	
CAS Number	2001-32-3	[1] [2]

Spectral Data:

- ¹H NMR: Spectral data for related compounds like 3-nitrophenylacetic acid show characteristic peaks for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the carboxyl group.
- ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the two methylene carbons.[\[1\]](#)
- IR Spectroscopy: The infrared spectrum of **3-(2-nitrophenyl)propanoic acid** will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid is expected in the range of 3300-2500 cm⁻¹. Strong C=O stretching for the carbonyl group will appear around 1725-1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group will be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
[\[1\]](#)

Synthesis of **3-(2-Nitrophenyl)propanoic Acid**

A common and effective method for the synthesis of **3-(2-nitrophenyl)propanoic acid** involves a two-step process starting from 2-nitrobenzaldehyde. The first step is a Perkin reaction to form 2-nitrocinnamic acid, which is subsequently reduced to the target propanoic acid derivative.

Experimental Protocol: Two-Step Synthesis from 2-Nitrobenzaldehyde

Step 1: Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).
- Reaction Conditions: Heat the reaction mixture to 180°C with continuous stirring for 5-6 hours.
- Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The product, 2-nitrocinnamic acid, will precipitate.
- Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-nitrocinnamic acid.

Step 2: Catalytic Hydrogenation of 2-Nitrocinnamic Acid

- Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-nitrocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
- Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at 50 psi) at room temperature with vigorous stirring until the theoretical amount of hydrogen is consumed.
- Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
- Isolation: Evaporate the solvent under reduced pressure to yield **3-(2-nitrophenyl)propanoic acid**. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The presence of both a carboxylic acid and a reducible nitro group makes **3-(2-nitrophenyl)propanoic acid** a powerful precursor for various heterocyclic scaffolds.

Synthesis of Quinolines and Quinolones

A key application of **3-(2-nitrophenyl)propanoic acid** is in the synthesis of quinoline and quinolone derivatives. This is typically achieved through a reductive cyclization pathway.

Experimental Protocol: Synthesis of 3,4-Dihydro-2(1H)-quinolinone

- Reduction of the Nitro Group: Dissolve **3-(2-nitrophenyl)propanoic acid** (1 equivalent) in a suitable solvent like ethanol or methanol. Add a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 equivalents) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C and hydrogen gas.
- Reaction Conditions: If using SnCl_2 , the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is run under a hydrogen atmosphere.
- Cyclization: Upon reduction of the nitro group to an amine, the resulting 3-(2-aminophenyl)propanoic acid undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to form 3,4-dihydro-2(1H)-quinolinone.
- Work-up and Purification: The work-up procedure depends on the reducing agent used. For the SnCl_2 reduction, the reaction mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

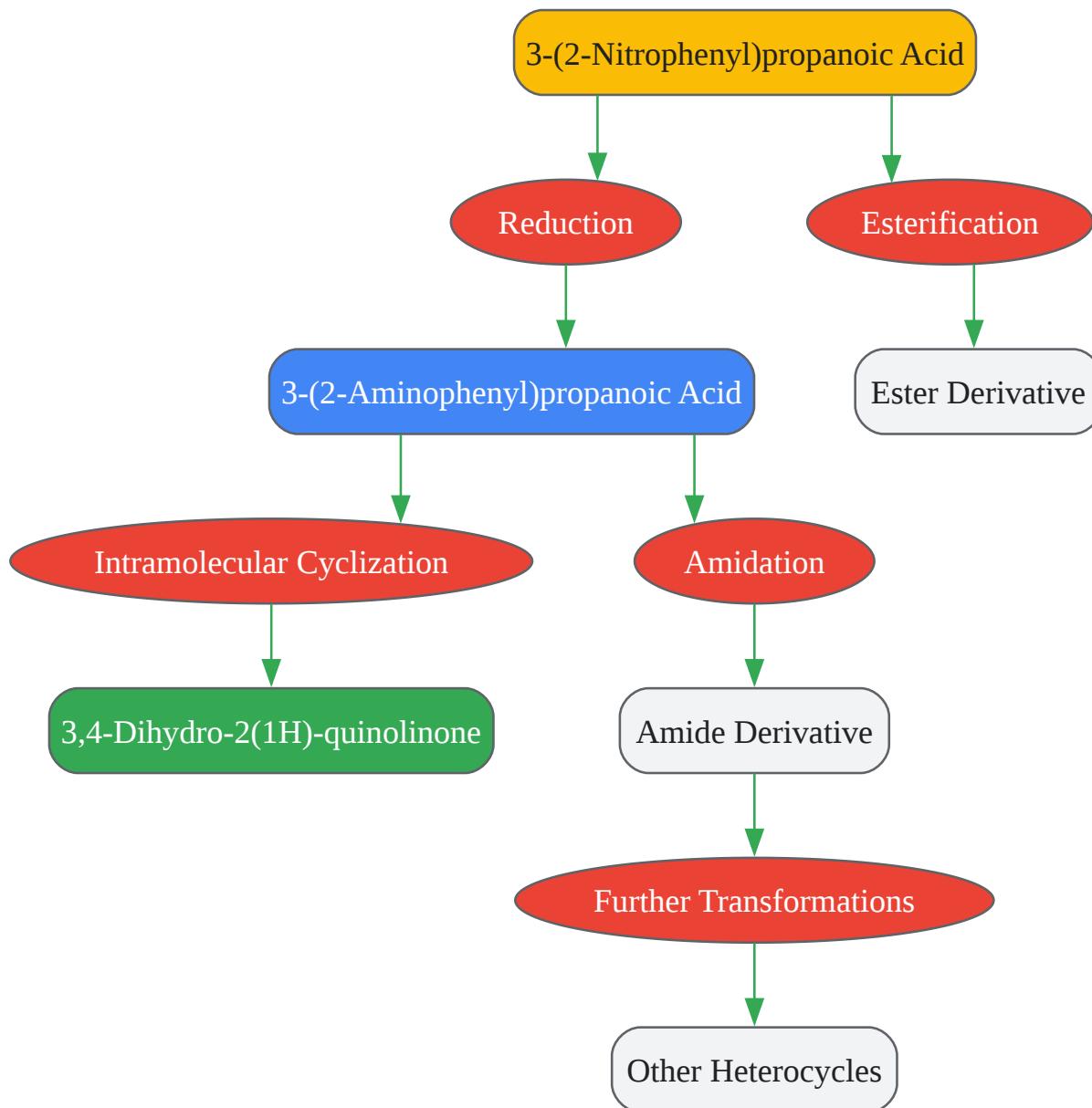
Product	Reagents and Conditions	Yield (%)	Reference
3,4-Dihydro-2(1H)-quinolinone	1. $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, HCl, EtOH; 2. Heat	Not specified	
Substituted Quinolines	Aryl diazonium salts, nitriles, alkynes	up to 83%	[3]
Substituted Quinolines	Lewis acid (FeCl_3 or $\text{Yb}(\text{OTf})_3$) mediated three-component coupling	up to 60% with $\text{Yb}(\text{OTf})_3$	[4]

Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid and its Derivatives

The carboxylic acid moiety can be transformed to introduce other functional groups, leading to a wider range of synthetic intermediates. For instance, **3-amino-3-(2-nitrophenyl)propanoic acid** is a key intermediate in pharmaceutical synthesis.[\[5\]](#)

Experimental Protocol: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid[\[5\]](#)

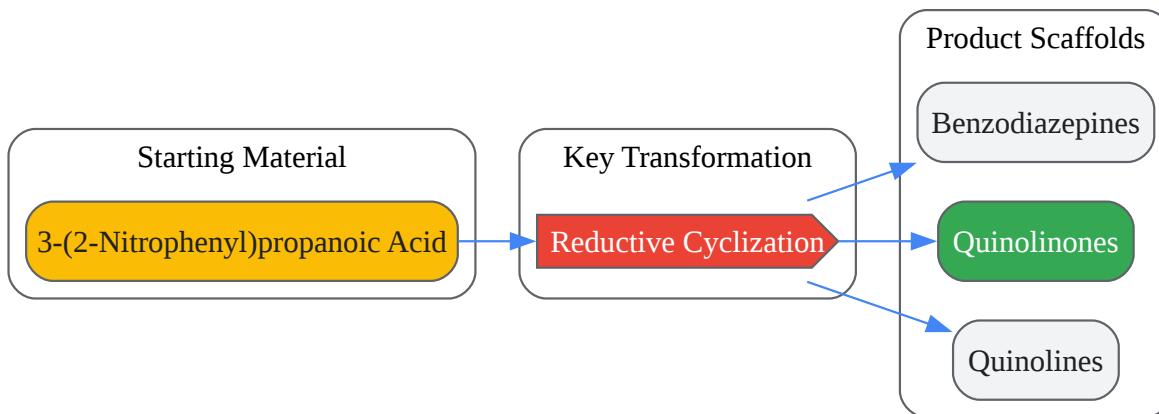
- Reaction Setup: In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol) at 45°C for 30 minutes.
- Addition of Ammonium Formate: Add ammonium formate (0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.
- Heating: Continue stirring at 95°C for four hours.
- Hydrolysis: Add concentrated hydrochloric acid (50 mL) and maintain the temperature for another hour.
- Work-up: Cool the reaction mixture, add water (25 mL), and wash with ethyl acetate (2 x 25 mL). Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.
- Isolation: Filter the solid under vacuum to obtain **3-amino-3-(2-nitrophenyl)propanoic acid** (yield: 64.6%).[\[5\]](#)


Synthesis of Benzodiazepines

The amino derivatives of **3-(2-nitrophenyl)propanoic acid** can be utilized in the synthesis of benzodiazepine scaffolds, which are important pharmacophores. The general strategy involves the formation of an amide bond followed by cyclization.

Key Synthetic Transformations and Workflows

The synthetic utility of **3-(2-nitrophenyl)propanoic acid** is centered around the selective transformation of its two functional groups. The following diagrams illustrate the key synthetic


pathways.

[Click to download full resolution via product page](#)

Caption: Key transformations of **3-(2-nitrophenyl)propanoic acid**.

The workflow for the synthesis of heterocyclic compounds from **3-(2-nitrophenyl)propanoic acid** involves a key reductive cyclization step.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **3-(2-nitrophenyl)propanoic acid**.

Conclusion

3-(2-Nitrophenyl)propanoic acid is a highly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, with an ortho arrangement of a carboxylic acid and a nitro group, provides a powerful platform for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. The straightforward access to this compound and the high efficiency of its subsequent transformations, such as reductive cyclization, make it an attractive starting material for drug discovery and development professionals. This guide has provided an in-depth overview of its synthesis, properties, and key applications, along with detailed experimental protocols and data, to underscore its significance and facilitate its broader use in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [3-(2-Nitrophenyl)propanoic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181183#3-2-nitrophenyl-propanoic-acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com